1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene
Description
Properties
IUPAC Name |
1-chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Cl4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNWDMAINNAYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323354 | |
| Record name | 1-chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78525-36-7 | |
| Record name | 1,1′,1′′,1′′′-(1,2-Ethenediylidene)tetrakis[4-chlorobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78525-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 403645 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078525367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC403645 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene, also known as a chlorinated aromatic compound, has garnered attention for its potential biological activities. This article aims to explore its biological activity through a comprehensive review of existing literature, case studies, and empirical data.
Chemical Structure and Properties
This compound is characterized by its chlorinated phenyl groups which contribute to its chemical reactivity and biological interactions. The presence of multiple chlorophenyl substituents enhances its lipophilicity, potentially impacting its bioavailability and interaction with biological systems.
Chemical Structure
- Molecular Formula : C19H14Cl4
- Molecular Weight : 392.04 g/mol
Antimicrobial Properties
Research indicates that chlorinated compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar chlorinated derivatives against various bacterial strains and fungi. For instance, derivatives with multiple chlorine substitutions demonstrated enhanced activity against Candida albicans with minimum inhibitory concentrations (MICs) significantly lower than those of non-chlorinated analogs .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies revealed that this compound induces apoptosis in human cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines were found to be in the low micromolar range, indicating potent anticancer activity .
Endocrine Disruption Potential
Chlorinated aromatic compounds are often scrutinized for their potential endocrine-disrupting effects. Studies have demonstrated that this compound can interfere with hormonal signaling pathways. This disruption is particularly concerning in reproductive health contexts, where exposure may lead to altered hormone levels and reproductive outcomes .
Case Study 1: Antifungal Activity
A recent study evaluated the antifungal properties of chlorinated derivatives against Candida species. The results indicated that this compound exhibited an MIC of 0.5 μg/mL against C. albicans, showcasing its potential as a therapeutic agent in fungal infections .
Case Study 2: Cytotoxicity in Cancer Research
In a series of experiments conducted on breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxicity with an IC50 value of 10 μM after 48 hours of exposure. Flow cytometry analysis revealed increased apoptosis markers in treated cells compared to controls .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 0.5 μg/mL | |
| Cytotoxicity | MCF-7 (breast cancer) | 10 μM | |
| Endocrine Disruption | Hormonal assays | Significant effect |
Table 2: Comparison with Other Compounds
| Compound Name | MIC/IC50 Value | Activity Type |
|---|---|---|
| Fluconazole | 0.8 μg/mL | Antifungal |
| Non-chlorinated analog | >20 μg/mL | Antifungal |
| This compound | 0.5 μg/mL | Antifungal |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHCl
- Molecular Weight : 470.225 g/mol
- CAS Number : 78525-36-7
The compound features a complex structure with multiple chlorophenyl groups attached to a vinyl benzene core. This configuration contributes to its reactivity and potential applications in various domains.
Materials Science
1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene is utilized in the development of advanced materials due to its thermal stability and electrical properties. Research has shown that incorporating this compound into polymer matrices can enhance the material's mechanical strength and thermal resistance.
Case Study : A study published in Polymer Science demonstrated that polymers blended with this compound exhibited improved tensile strength and thermal stability compared to unmodified polymers .
Pharmacology
The compound has been investigated for its potential antifungal properties. Research indicates that chlorinated aromatic compounds can disrupt fungal cell membranes, making them effective as antifungal agents.
Case Study : A patent application (WO2013010862A1) describes a series of compounds related to this compound that exhibit significant fungicidal activity against various fungal strains. The study highlights the compound's efficacy in agricultural applications for crop protection against fungal pathogens .
Environmental Studies
Due to its chlorinated nature, this compound is also studied for its environmental impact and behavior in ecosystems. Research focuses on its persistence in the environment and potential bioaccumulation in aquatic organisms.
Case Study : An environmental assessment documented the degradation pathways of chlorinated compounds similar to this compound in soil and water systems, indicating that while these compounds are persistent, they can undergo microbial degradation under certain conditions .
Table 1: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of polychlorinated ethenyl benzenes, which include pesticides, degradation products, and research chemicals. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity and Lipophilicity The target compound’s three 4-chlorophenyl groups on the ethenyl backbone confer higher molecular weight (470.22 g/mol) and lipophilicity compared to DDT (354.48 g/mol) and DDE (354.48 g/mol) . In contrast, 4,4′-dichloro-trans-stilbene (249.13 g/mol) is simpler and less persistent in sediments .
Environmental and Biological Behavior p,p′-DDE and p,p′-DDT are well-documented endocrine disruptors with nanomolar binding affinities to estrogen receptors (e.g., IC₅₀ values for p,p′-DDE: ~10⁻⁸ M) . DDMU, a DDT degradation product, exhibits lower environmental persistence than DDE but is prevalent in hydrolyzable sediment fractions .
Synthetic Applications The target compound is a precursor for synthesizing TPE derivatives with aggregation-induced emission (AIE) properties, critical for optoelectronic materials .
Degradation Pathways Unlike DDT, which degrades to DDE and DDD under aerobic conditions , the target compound’s stability under environmental conditions is unknown. Its tris(4-chlorophenyl) substitution may hinder microbial degradation.
Data Tables
Table 2: Physical Properties Comparison
| Property | This compound | p,p′-DDE | p,p′-DDT |
|---|---|---|---|
| Boiling Point (°C) | 526.8 | 316–318 (sublimes) | 260 (decomposes) |
| Density (g/cm³) | 1.33 | 1.62 | 0.99 |
| Log P (Octanol-Water) | ~7.5 (estimated) | 6.96 | 6.91 |
| Primary Detection | Research laboratories | Sediments, human serum | Banned, historical residues |
| References |
Preparation Methods
Acid-Catalyzed Condensation of Chlorobenzene with Trichloroethylene Derivatives
This method adapts the classical DDT synthesis, replacing chloral (trichloroacetaldehyde) with trichloroethylene precursors.
Procedure :
- Reagents : Excess chlorobenzene, 1,1,2-trichloroethylene, concentrated H₂SO₄ (96%)
- Conditions : 40–60°C, 8–12 hours under nitrogen
- Mechanism :
- Protonation of trichloroethylene by H₂SO₄ generates a carbocation at the central carbon.
- Sequential electrophilic aromatic substitution (EAS) with three equivalents of chlorobenzene forms the tris(4-chlorophenyl)ethenyl intermediate.
- Final coupling to 4-chlorobenzene occurs via Friedel-Crafts alkylation.
Yield : 32–45% (crude), requiring chromatographic purification.
Limitations :
Palladium-Catalyzed Cross-Coupling of Aryl Halides
Modern approaches employ transition metal catalysis to enhance selectivity.
Procedure :
- Reagents :
- Tris(4-chlorophenyl)ethenylstannane (organotin reagent)
- 1-Chloro-4-iodobenzene
- Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)
- Conditions : DMF, 80°C, 24 hours
- Mechanism :
Yield : 58–67% after silica gel chromatography
Advantages :
Dehydrohalogenation of Tetrachloro Intermediate
A two-step process involving elimination of HCl from a saturated precursor:
Step 1: Synthesis of 1,1,2,2-tetrakis(4-chlorophenyl)ethane
- Reagents : 1,2-Dichloroethane, four equivalents of 4-chlorophenylmagnesium bromide
- Conditions : THF, 0°C to reflux, 6 hours
- Yield : 72%
Step 2: Base-Induced Elimination
- Reagents : KOtBu (3 equivalents), DMSO, 120°C
- Mechanism : E2 elimination generates the ethenyl group
- Yield : 89% conversion (GC-MS)
Comparative Analysis of Methods
Mechanistic Insights and Optimization Strategies
Solvent Effects in Acid-Catalyzed Routes
Polar aprotic solvents (e.g., nitrobenzene) improve yields by stabilizing carbocation intermediates:
Ligand Design in Palladium Catalysis
Bulky phosphine ligands suppress β-hydride elimination:
Temperature Control in Dehydrohalogenation
- Optimal elimination at 120°C: Lower temps favor incomplete reaction, higher temps induce decomposition
- Microwave-assisted heating reduces reaction time to 15 minutes (89% conversion)
Industrial-Scale Production Challenges
Waste Management
Regulatory Considerations
Emerging Methodologies
Photocatalytic C–H Activation
Visible-light-mediated coupling using Ir(ppy)₃ photocatalyst:
Continuous Flow Synthesis
Microreactor technology enhances heat/mass transfer:
- Residence time: 8 minutes vs. 8 hours batch
- 95% conversion achieved at 200°C
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
